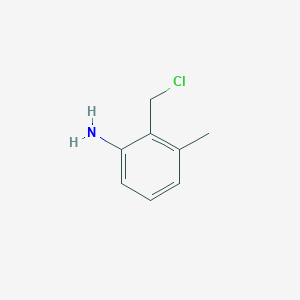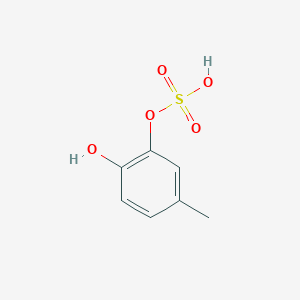![molecular formula C5H6BrN3 B13351346 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves cyclization and annulation reactions. One common method includes the formation of a domino imine followed by intramolecular annulation . Another approach involves the oxidative ring-opening process of 1H-pyrazoles . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental safety, are likely applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity . The compound’s antimicrobial and antiviral properties are likely due to its ability to disrupt essential biological processes in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 3-Diazenylacrylonitrile derivatives
Uniqueness
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its bromine substitution, which imparts distinct chemical properties and reactivity compared to other pyrrolopyrazine derivatives. This substitution enhances its potential as a versatile intermediate in organic synthesis and drug discovery .
Propiedades
Fórmula molecular |
C5H6BrN3 |
|---|---|
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
3-bromo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H,8,9) |
Clave InChI |
DGKFTGMYDSGFOL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)NN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)

![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)







